molecular formula C27H33N3O4S B2749941 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide CAS No. 878058-96-9

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide

Cat. No.: B2749941
CAS No.: 878058-96-9
M. Wt: 495.64
InChI Key: ASDJOFKVCWUFBT-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C27H33N3O4S and its molecular weight is 495.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides demonstrates a method for C-sulfonylated 1,4-diazepine formation under mild conditions (Heo et al., 2020).
  • The convergent asymmetric synthesis of indolizidines, including (−)-δ-coniceine, from (S)-5-(tosylmethyl)-2-pyrrolidinone, showcases a domino process for diastereoselective indolizidine derivative synthesis (Costa et al., 2001).
  • Efficient synthesis of 2-sulfonyliminoindolines via Cu-catalyzed cyclization of N-alkyl- or aryl-substituted 2-ethynylanilines with sulfonyl azides, offering a new pathway to indoline derivatives characterized by mild reaction conditions and wide substrate scope (Yoo & Chang, 2008).

Catalytic Applications and New Molecule Formation

  • The synthesis of azepino fused diindoles via denitrogenative aza-vinyl rhodium carbene formation showcases a broad substrate scope and potential applications for these molecules in reversible catalytic hydrogenation and photophysical studies (Kahar et al., 2020).
  • Phosphine-catalyzed intermolecular cyclization for the construction of benzo[b]azepin-3-ones under mild conditions, utilizing a novel α-umpolung addition followed by an aldol reaction, highlights a method for creating angiotensin-converting enzyme inhibitor core structures (Zhang et al., 2019).

Methodological Advances and Application Potential

  • A new route for the aminoacylation of indoles and pyrroles through a multicomponent one-pot cascade reaction between these compounds, ynol ethers, and sulfonyl azides demonstrates the creation of oxo-tryptamines and oxo-pyrroloethanamines under mild conditions, suggesting diverse bond formation capabilities (Alford & Davies, 2014).
  • The development of divergent synthesis pathways for indole-fused polycycles via Rh(II)-catalyzed [3 + 2] cycloaddition and C–H functionalization of indolyltriazoles, controlled by substituent types, indicates significant potential for creating polycyclic compounds with varying structures (Zhang, Tang, & Shi, 2015).

Mechanism of Action

Target of Action

A related compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, is known to target3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids.

Biochemical Pathways

Given its potential target, it may influence thefatty acid metabolism pathway . The downstream effects could include alterations in energy production and lipid homeostasis.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4S/c1-19-14-20(2)27(21(3)15-19)28-25(31)18-35(33,34)24-16-30(23-11-7-6-10-22(23)24)17-26(32)29-12-8-4-5-9-13-29/h6-7,10-11,14-16H,4-5,8-9,12-13,17-18H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDJOFKVCWUFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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